2-(2,2,2-Trifluoroethyl)pyridine
CAS No.: 1186195-13-0
Cat. No.: VC18430472
Molecular Formula: C7H6F3N
Molecular Weight: 161.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1186195-13-0 |
---|---|
Molecular Formula | C7H6F3N |
Molecular Weight | 161.12 g/mol |
IUPAC Name | 2-(2,2,2-trifluoroethyl)pyridine |
Standard InChI | InChI=1S/C7H6F3N/c8-7(9,10)5-6-3-1-2-4-11-6/h1-4H,5H2 |
Standard InChI Key | MKFDWZKRIACKMS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=NC(=C1)CC(F)(F)F |
Chemical Identity and Structural Properties
Molecular Structure and Formula
2-(2,2,2-Trifluoroethyl)pyridine consists of a six-membered pyridine ring with a trifluoroethyl substituent at the second carbon (Figure 1). The molecular formula is CHFN, with a molar mass of 173.12 g/mol . The trifluoroethyl group introduces significant electron-withdrawing effects due to the high electronegativity of fluorine, altering the ring’s reactivity and dipole moment.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 917969-86-9 (derivative) | |
Molecular Formula | CHFN | |
Molar Mass | 173.12 g/mol | |
Boiling Point | Not reported | – |
Density | ~1.3 g/cm (estimated) | – |
The absence of reported boiling points or melting points in literature underscores the need for further experimental characterization.
Electronic and Steric Effects
The -CHCF group induces both inductive (-I) and steric effects. Fluorine’s electronegativity withdraws electron density from the pyridine ring, reducing basicity compared to unsubstituted pyridine. This electron deficiency enhances susceptibility to electrophilic substitution at meta and para positions . Additionally, the bulky trifluoroethyl group influences steric interactions in catalytic reactions, as seen in palladium-mediated cross-couplings .
Synthetic Methodologies
Direct Fluorination Strategies
A common approach to introducing trifluoroethyl groups involves halogen exchange reactions. For example, EP0110690A1 details the use of anhydrous hydrogen fluoride (HF) with iron chloride catalysts to convert trichloromethylpyridines into trifluoromethyl analogs . While this patent focuses on CF substitution, analogous methods may apply to -CHCF groups via intermediate alkylation steps.
Cross-Coupling Reactions
Method | Reagents/Conditions | Yield | Source |
---|---|---|---|
Halogen exchange | HF, FeCl, 160–180°C | ~60% | |
Suzuki coupling | Pd(PPh), Base | 75–85% | |
Nucleophilic alkylation | R-X, KCO, DMF | 50–70% |
Applications in Agrochemical and Pharmaceutical Industries
Agrochemical Development
Trifluoromethylpyridine (TFMP) derivatives are pivotal in modern pesticide design. The trifluoroethyl group’s lipophilicity enhances membrane penetration in insects, improving the efficacy of neonicotinoid analogs . For instance, compounds featuring this moiety exhibit increased activity against Aedes aegypti, the mosquito vector for Zika and dengue viruses .
Medicinal Chemistry
In drug design, 2-(2,2,2-Trifluoroethyl)pyridine serves as a bioisostere for hydrophobic groups. Its metabolic stability and ability to modulate protein-ligand interactions make it valuable in kinase inhibitor development. Derivatives of this compound have shown promise in preclinical studies targeting inflammatory pathways and oncology .
Mechanism of Biological Activity
The trifluoroethyl group’s lipophilicity (LogP ≈ 2.8) facilitates passive diffusion across cell membranes, enabling interactions with intracellular targets. In enzymatic assays, the compound’s electron-deficient pyridine ring participates in π-π stacking with aromatic residues, while fluorine atoms engage in halogen bonding with carbonyl oxygens . These interactions collectively enhance binding affinity and selectivity.
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